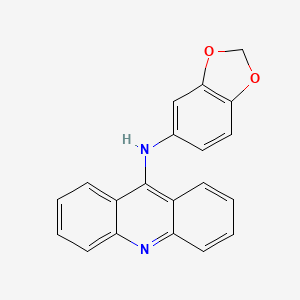![molecular formula C27H31NO B4905315 N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4905315.png)
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex organic compound with a unique structure This compound features a bicyclo[221]heptane core, which is a common motif in many natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide typically involves multiple steps. The starting material is often a bicyclo[2.2.1]heptane derivative, which undergoes various functionalization reactions to introduce the necessary substituents. Common synthetic routes include:
Alkylation: Introduction of the trimethyl group at the 1,7,7 positions.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the tetracyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are often employed to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,7,7-trimethylbicyclo[2.2.1]heptane: A simpler compound with a similar bicyclic structure.
2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane: Contains a methoxy group instead of the carboxamide group.
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Features a double bond in the bicyclic core.
Uniqueness
N-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is unique due to its complex tetracyclic structure and the presence of multiple functional groups
Propiedades
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO/c1-26(2)16-12-13-27(26,3)23(14-16)28-25(29)22-15-21-17-8-4-6-10-19(17)24(22)20-11-7-5-9-18(20)21/h4-11,16,21-24H,12-15H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVSTRSHLYWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3CC4C5=CC=CC=C5C3C6=CC=CC=C46)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4905253.png)
![1-[3-(2,4-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4905258.png)
![2,5-dibenzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4905271.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-(2-fluorophenyl)-2-propanamine](/img/structure/B4905284.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4905285.png)

![1-(4-methoxybenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4905325.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4905333.png)

![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4905342.png)
![Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate](/img/structure/B4905346.png)
